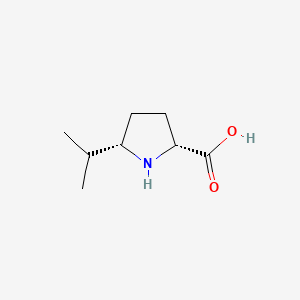
NCO I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “NCO I” refers to cyanogen isocyanate, a reactive monomer with the chemical formula NC-NCO. Cyanogen isocyanate is known for its high reactivity and is used as a precursor in the synthesis of various polymers and materials. It is a hydrogen-free compound that forms an amorphous inorganic network upon polymerization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanogen isocyanate can be synthesized through the polymerization of the reactive monomer at low temperatures. The process involves polyaddition reactions, which result in the formation of a moisture-sensitive polymer . The traditional industrial method for producing isocyanates involves the phosgene process, where nitro compounds are hydrogenated to form amino compounds, which then react with phosgene to produce isocyanates . non-phosgene methods are also being explored, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanates .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanogen isocyanate undergoes various chemical reactions, including:
Polyaddition (Polymerization): The reactive monomer polymerizes at low temperatures to form an amorphous inorganic network.
Thermal Decomposition: Upon exposure to temperatures between 400 and 500°C, the polymer undergoes depolymerization and fragmentation, resulting in the release of gaseous species and the removal of oxygen in the form of carbon dioxide.
Common Reagents and Conditions
Polyaddition: Low temperatures are required for the polymerization of cyanogen isocyanate.
Thermal Decomposition: High temperatures (400-500°C) are necessary for the depolymerization and fragmentation of the polymer.
Major Products Formed
Polyaddition: The major product is an amorphous inorganic network.
Thermal Decomposition: The major products include gaseous species and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Cyanogen isocyanate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and materials.
Biology and Medicine: The compound’s reactivity makes it useful in biochemical studies, particularly in the study of protein modifications and interactions.
Industry: Cyanogen isocyanate is used in the production of polyurethanes, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of cyanogen isocyanate involves its high reactivity, which allows it to undergo polymerization and thermal decomposition reactions. The compound’s molecular targets include various functional groups, such as amines and thiols, which it reacts with to form polymers and other products .
Vergleich Mit ähnlichen Verbindungen
Cyanogen isocyanate can be compared to other isocyanates, such as isocyanic acid (HNCO) and aliphatic isocyanates. While isocyanic acid is known for its atmospheric reactivity and potential toxicity, cyanogen isocyanate is primarily used in polymer synthesis and industrial applications . Aliphatic isocyanates, on the other hand, are used in the production of non-yellowing polyurethane materials .
Similar Compounds
- Isocyanic Acid (HNCO)
- Aliphatic Isocyanates (e.g., hexamethylene diisocyanate, isophorone diisocyanate)
Cyanogen isocyanate’s uniqueness lies in its hydrogen-free structure and its ability to form an amorphous inorganic network upon polymerization .
Eigenschaften
CAS-Nummer |
107824-63-5 |
|---|---|
Molekularformel |
C9H5FO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



